4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has garnered interest due to its potential as a cyclooxygenase-2 (COX-2) inhibitor, which is significant in the development of anti-inflammatory medications and cancer therapies .
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is classified as a heterocyclic compound with notable pharmaceutical relevance. It falls under the category of quinazolinones, which are recognized for their biological activity and therapeutic potential.
The synthesis of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Analytical techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula for 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is . The structure features a quinazolinone core with a phenyl group and an ethenyl substituent.
Key structural data include:
The primary chemical reactions involving 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile include:
The COX-2 inhibition screening assay revealed that certain derivatives of this compound achieved maximum inhibition rates at specific concentrations, indicating its potential therapeutic efficacy in inflammatory conditions .
The primary target of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile is COX-2.
The mode of action involves interaction with COX-2, leading to inhibition of its enzymatic activity. This action subsequently reduces the production of prostaglandins from arachidonic acid, which are mediators involved in inflammation and pain pathways .
While specific physical properties like melting point or solubility are not extensively documented in the literature available, compounds in this class typically exhibit moderate solubility in organic solvents.
The chemical stability and reactivity of 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile are influenced by the presence of functional groups such as nitriles and carbonyls within its structure. These groups can participate in various chemical reactions, including nucleophilic attacks and electrophilic substitutions .
4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile has several applications in scientific research:
The quinazolinone scaffold has been a cornerstone of medicinal chemistry since its first synthesis by Griess in 1869, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [3]. Early 20th-century work by Gabriel and Colman established reliable synthetic routes, enabling systematic exploration of bioactivity [8]. Historically, natural products like Dichroa febrifuga's febrifugine (a quinazolinone-containing alkaloid) demonstrated antimalarial properties, inspiring synthetic derivatives such as the antiviral agent selenazofurin [5] [9]. Modern therapeutics leverage this scaffold for targeted kinase inhibition, exemplified by FDA-approved drugs like erlotinib (an EGFR inhibitor) and ongoing research into PI3K/B-Raf inhibitors for oncology [6] [10]. The structural adaptability of quinazolinones allows fine-tuning for diverse biological targets, cementing their role in drug discovery.
The 4-oxoquinazoline core (quinazolin-4-one) is a privileged pharmacophore due to its hydrogen-bonding capacity, planarity, and aromaticity. The lactam moiety (C=O at C4) acts as a hydrogen-bond acceptor, facilitating interactions with biological targets like enzymes and receptors [1] [3]. This ring system exhibits tautomerism (3,4-dihydro vs. aromatic forms), influencing electron distribution and binding affinity. Computational studies reveal high polarization at C2 and N3, enabling nucleophilic attacks or metal coordination [3] [8]. The benzene ring permits substitutions that modulate lipophilicity and electronic properties – crucial for optimizing pharmacokinetics. For instance, electron-donating groups (e.g., methoxy) at C6/C7 enhance COX-2 binding, while halogen atoms improve cell permeability in anticancer agents [1] [7].
The ethenylbenzonitrile group (–CH=CH–C₆H₄–CN) is a strategic linker in bioactive molecule design. Its key features include:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1